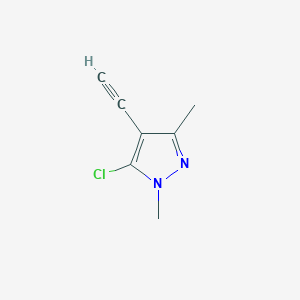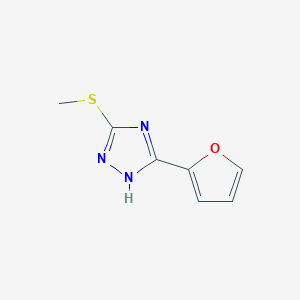
1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl-
Descripción general
Descripción
“1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl-” is a type of pyrazole, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule. It comprises two nitrogen (N) atoms at positions 1 and 2, and three carbon © atoms . This compound belongs to the class of organic compounds known as pyrazole carboxylic acids and derivatives .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . In one study, 5-chloro-1H-pyrazole-4-carbaldehyde was synthesized from 1,3-disubstituted-5-chloro-1H-pyrazoles using Vilsmeier–Haack reagent .
Chemical Reactions Analysis
Pyrazoles undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .
Aplicaciones Científicas De Investigación
Annular Tautomerism in Pyrazoles
Studies on NH-pyrazoles, such as those involving curcuminoid NH-pyrazoles, have elucidated the phenomenon of annular tautomerism. The research detailed the structures of several NH-pyrazoles determined by X-ray crystallography and explored their tautomerism both in solution and the solid state through NMR spectroscopy. These findings highlight the structural flexibility of pyrazole derivatives, which could be significant in designing responsive materials or sensors (Cornago et al., 2009).
Synthesis and Molecular Structure
Research on the molecular structure of pyrazole derivatives reveals their potential in the development of coordination chemistry. A study involving the reaction of pyrazole derivatives with terephthaloyl dichloride indicated their use in exploring geometric and electronic properties, highlighting the importance of these compounds in synthesizing new materials with specific optical and electronic characteristics (Khan et al., 2020).
Ligand Design for Metal Complexes
Pyrazole derivatives have been employed as ligands in the synthesis of water-soluble pyrazolate rhodium(I) complexes. These studies provide insights into the versatility of pyrazole-based ligands in creating complexes with potential applications in catalysis and material science (Esquius et al., 2000).
Antibacterial and Antioxidant Activities
Pyrazole derivatives have also been investigated for their antibacterial and antioxidant activities. For example, a study on Schiff bases derived from aminophenazone showed moderate to good antibacterial activity against various strains, indicating the potential use of these compounds in developing new antibacterial agents (Asiri & Khan, 2010).
Corrosion Inhibition
The application of pyrazole derivatives in corrosion inhibition has been demonstrated, with studies showing that certain pyrazolic compounds can significantly reduce the corrosion of steel in acidic environments. This research suggests the utility of pyrazole-based inhibitors in industrial applications to protect metals from corrosion (Tebbji et al., 2005).
Propiedades
IUPAC Name |
5-chloro-4-ethynyl-1,3-dimethylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2/c1-4-6-5(2)9-10(3)7(6)8/h1H,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFHHISPELTTGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C#C)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90486011 | |
| Record name | 1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90486011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl- | |
CAS RN |
61514-57-6 | |
| Record name | 1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90486011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,2-dibromo-1-methyl-N'-[(1E)-1-(pyridin-4-yl)ethylidene]cyclopropanecarbohydrazide](/img/structure/B1658510.png)
![5-[4-[(E)-N-(1,3-benzodioxole-5-carbonylamino)-C-methylcarbonimidoyl]anilino]-5-oxopentanoic acid](/img/structure/B1658511.png)
![2,2-dibromo-1-methyl-N'-[1-(4-nitrophenyl)ethylidene]cyclopropanecarbohydrazide](/img/structure/B1658512.png)

![N-{1-[(1,3-Benzoxazol-2-yl)sulfanyl]-2,2,2-trichloroethyl}formamide](/img/structure/B1658514.png)
![4-tert-butyl-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]cyclohexanecarbohydrazide](/img/structure/B1658515.png)
![(Z)-1-(1,3-benzodioxol-5-yl)-3-[2-(methylamino)-4-nitroanilino]prop-2-en-1-one](/img/structure/B1658516.png)
![methyl (4Z)-4-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-methyl-5-oxo-1-(pyridin-3-ylmethyl)pyrrole-3-carboxylate](/img/structure/B1658517.png)
![3-[(2-Chloro-6-fluorophenyl)methyl]-5-(4-ethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B1658519.png)

![2-(2-{[1-(4-chlorophenyl)ethylidene]hydrazono}-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B1658521.png)

![2-Azaspiro[4.4]nonane-1,3-dione, 2-(4-nitrophenyl)-](/img/structure/B1658527.png)